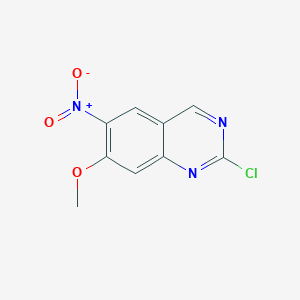
5-fluoro-1-methyl-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their significant biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbaldehyde typically involves the reaction of 5-fluoro-1H-indazole with a suitable aldehyde precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 5-fluoro-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the effects of fluorinated indazole derivatives on cellular processes. It serves as a probe to investigate enzyme interactions and receptor binding .
Medicine: Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of 5-fluoro-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
- 5-Fluoro-1H-indazole-3-carbaldehyde
- 1-Methyl-1H-indazole-3-carbaldehyde
- 5-Fluoro-1H-indazole
Comparison: 5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both a fluorine atom and a methyl group. This combination enhances its chemical stability and biological activity compared to similar compounds . The fluorine atom increases lipophilicity, while the methyl group provides steric hindrance, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7FN2O |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
5-fluoro-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7FN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-5H,1H3 |
Clé InChI |
ZVBISYNVDWLLIJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


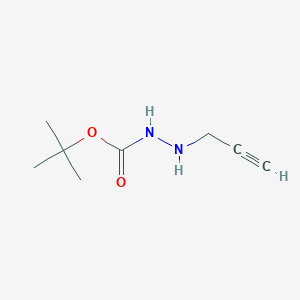
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)


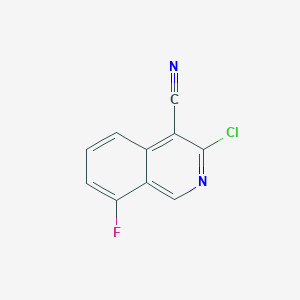
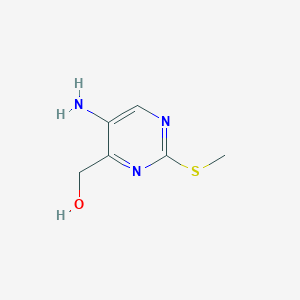
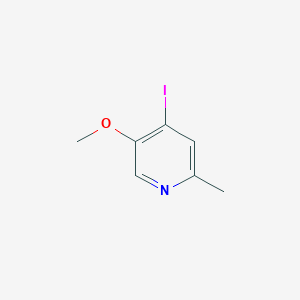

![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)

